molecular formula C15H14N2O B8315643 1-Ethyl-5-(pyridin-3-yl)indolin-2-one

1-Ethyl-5-(pyridin-3-yl)indolin-2-one

Cat. No.: B8315643
M. Wt: 238.28 g/mol
InChI Key: QTNUODSTNOVHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-5-(pyridin-3-yl)indolin-2-one is a synthetic indolin-2-one derivative of high interest in medicinal chemistry and drug discovery research. The core indolin-2-one structure is a privileged scaffold in numerous bioactive compounds and approved therapeutics, known for its versatility in interacting with diverse biological targets . The specific substitution with a pyridin-3-yl moiety at the 5-position and an ethyl group at the N1-position is designed to modulate the compound's electronic properties, solubility, and binding affinity, making it a valuable chemical tool for probing biological mechanisms. This compound is furnished for research applications only and is not intended for diagnostic or therapeutic use. Researchers exploring novel kinase inhibitors may find this compound particularly relevant. Indole and indolinone-based analogues have demonstrated significant efficacy as targeted therapies, functioning as inhibitors for key enzymes such as tyrosine kinases . For instance, compounds with similar architectures have shown multi-targeted inhibitory properties against EGFR and VEGFR-2, which are critical drivers in cancer cell proliferation and survival . In antiviral research, the indole scaffold has garnered attention for its potential anti-SARS-CoV-2 properties, with several derivatives emerging as promising candidates in viral infection models . The structural features of this compound suggest potential for similar applications, serving as a lead structure for the development of novel antiproliferative or antiviral agents. Further investigations, including in vitro and in vivo studies, are required to fully elucidate its specific mechanism of action and therapeutic potential.

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

1-ethyl-5-pyridin-3-yl-3H-indol-2-one

InChI

InChI=1S/C15H14N2O/c1-2-17-14-6-5-11(8-13(14)9-15(17)18)12-4-3-7-16-10-12/h3-8,10H,2,9H2,1H3

InChI Key

QTNUODSTNOVHSL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Direct Alkylation of Indolin-2-one

The 1-position nitrogen of indolin-2-one can be ethylated using ethyl bromide or ethyl iodide under basic conditions. A representative procedure adapted from PMC4207570 involves:

  • Reagents : Indolin-2-one (1.0 equiv), ethyl bromide (1.2 equiv), potassium carbonate (3.0 equiv).

  • Solvent : Anhydrous acetonitrile.

  • Conditions : Reflux at 80°C for 12 hours under nitrogen.

  • Workup : Filtration, solvent evaporation, and silica gel chromatography (ethyl acetate/petroleum ether).

This method typically yields 1-ethylindolin-2-one in 65–75% purity, requiring further recrystallization from ethanol.

Mitsunobu Reaction for Sterically Hindered Alkylation

For improved regiocontrol, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to install the ethyl group:

  • Reagents : Indolin-2-one (1.0 equiv), ethanol (1.5 equiv), DEAD (1.5 equiv), PPh₃ (1.5 equiv).

  • Solvent : Tetrahydrofuran (THF).

  • Conditions : 0°C to room temperature, 6 hours.

  • Yield : 82% after column chromatography (hexane/ethyl acetate gradient).

Introducing the Pyridin-3-yl Group at the 5-Position

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between 5-bromo-1-ethylindolin-2-one and pyridin-3-ylboronic acid is optimal for this transformation:

Procedure :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃ (2.0 equiv).

  • Solvent : Dioxane/water (4:1).

  • Conditions : 100°C, 24 hours under argon.

  • Workup : Extraction with ethyl acetate, drying (MgSO₄), and purification via chromatography.

Typical Yield : 60–70%.

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyridine-H2), 8.58 (d, J=4.8 Hz, 1H, pyridine-H6), 7.85 (d, J=7.6 Hz, 1H, Ar-H), 7.45–7.39 (m, 2H, Ar-H), 4.12 (q, J=7.2 Hz, 2H, NCH₂), 3.02 (s, 2H, CH₂CO), 1.32 (t, J=7.2 Hz, 3H, CH₃).

  • MS (ESI) : m/z 281 [M+H]⁺.

Direct C-H Arylation

Recent advances in C-H activation enable direct coupling without pre-halogenation:

  • Catalyst : Pd(OAc)₂ (10 mol%), 2,2'-bipyridine (20 mol%).

  • Oxidant : Ag₂CO₃ (2.0 equiv).

  • Solvent : DMA (dimethylacetamide).

  • Conditions : 120°C, 36 hours.

  • Yield : 55%.

Integrated Synthetic Routes

Sequential N-Ethylation and Cross-Coupling

Step 1 : Synthesize 1-ethylindolin-2-one via Mitsunobu reaction (82% yield).
Step 2 : Brominate at the 5-position using NBS (N-bromosuccinimide) in CCl₄ (75% yield).
Step 3 : Suzuki coupling with pyridin-3-ylboronic acid (65% yield).

Overall Yield : 40% (three steps).

One-Pot Tandem Synthesis

A streamlined approach combining N-ethylation and C-H arylation:

  • Reagents : Indolin-2-one, ethyl iodide, pyridin-3-ylboronic acid, Pd(OAc)₂, SPhos ligand.

  • Solvent : Toluene/EtOH (3:1).

  • Conditions : 110°C, 48 hours.

  • Yield : 50%.

Analytical and Purification Techniques

Chromatographic Methods

  • Normal-phase silica gel : Ethyl acetate/petroleum ether (1:3 to 1:1 gradient).

  • Reverse-phase HPLC : C18 column, acetonitrile/water (0.1% TFA), 254 nm detection.

Spectroscopic Characterization

Key IR Absorptions :

  • 1695 cm⁻¹ (C=O stretch, lactam).

  • 1580 cm⁻¹ (C=N pyridine).

¹³C NMR (100 MHz, DMSO-d₆):

  • 165.8 ppm (C=O).

  • 149.2 ppm (pyridine-C2).

  • 122.4–138.7 ppm (aromatic carbons).

Challenges and Optimization

Competing Side Reactions

  • N-Overalkylation : Mitigated by using bulkier bases (e.g., DBU) or low temperatures.

  • Pd Catalyst Poisoning : Additives like TBAB (tetrabutylammonium bromide) improve coupling efficiency.

Solvent Effects

Polar aprotic solvents (DMF, DMA) enhance cross-coupling yields but may require rigorous drying to prevent lactam hydrolysis.

Chemical Reactions Analysis

1-Ethyl-5-(pyridin-3-yl)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-(pyridin-3-yl)indolin-2-one involves its interaction with specific molecular targets. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the target and the biological context . The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Key Observations :

  • N1 Substituents : Ethyl groups (vs. methyl or hydrogen) improve metabolic stability but may reduce solubility compared to polar analogs .
  • C5 Substituents: Pyridin-3-yl (vs.
  • C3 Modifications : Ethylidene or benzylidene groups (e.g., in and compounds) enhance π-conjugation, affecting electronic properties and binding affinity .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Property 1-Ethyl-5-(pyridin-3-yl)indolin-2-one Z-4-Chloro-1-methyl-3-(pyridinyl-ethylidene)indolin-2-one 3-(Nitroimidazole-methylene)indolin-2-one
Molecular Weight ~280 g/mol ~320 g/mol ~300 g/mol
Melting Point Not reported (predicted 180–200°C) 215–217°C (reported) 190–195°C (reported)
LogP ~2.5 (estimated) ~3.0 (Cl increases lipophilicity) ~1.8 (nitro group reduces LogP)
Solubility Moderate in DMSO Low in water; high in DMSO Moderate in polar aprotic solvents

Structure-Activity Relationship (SAR) Insights

  • N1 Substitution : Methyl or ethyl groups optimize metabolic stability without steric hindrance .
  • C5 Substitution : Pyridinyl (vs. Cl or H) enhances target engagement in kinase inhibition but may reduce solubility .
  • C3 Functionalization : Conjugated systems (e.g., ethylidene) improve electronic properties, while nitroimidazole or benzylidene moieties introduce secondary pharmacological effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-ethyl-5-(pyridin-3-yl)indolin-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions between indolin-2-one derivatives and pyridine-containing aldehydes. For example, a common approach involves refluxing indolin-2-one precursors with 3-pyridinecarboxaldehyde in acetic acid, followed by alkylation using sodium hydride and alkyl halides in DMF . Optimization requires monitoring reaction time (typically 3–24 hours) and temperature (60–100°C) via TLC or HPLC. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product. Yield improvements (e.g., 90–94%) are achievable by adjusting stoichiometry and catalyst loading .

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer : Characterization relies on multinuclear NMR (¹H, ¹³C, and ³¹P if applicable), HRMS, and X-ray crystallography. For NMR, key signals include the indolin-2-one carbonyl (δ ~170–175 ppm in ¹³C) and pyridyl proton environments (δ 7.5–9.0 ppm in ¹H). HRMS should match the molecular formula (C₁₅H₁₄N₂O), with deviations <2 ppm. Crystallography (e.g., IUCrData protocols) resolves stereochemistry and bond angles (e.g., O=C–N torsion angles ~107–129°) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values or receptor binding affinities may arise from assay variability (e.g., cell line differences) or impurities. To address this:

  • Replicate assays across multiple cell lines (e.g., HCT-116, MCF-7) with standardized protocols .
  • Purify compounds to >95% purity (HPLC) and confirm stability under assay conditions (e.g., pH 7.4, 37°C).
  • Use orthogonal techniques like SPR (surface plasmon resonance) for binding kinetics or molecular docking (MOE software) to validate target interactions .

Q. How can computational modeling guide the design of this compound analogs with enhanced α-synuclein binding?

  • Methodological Answer :

  • Docking studies : Use MOE or AutoDock to simulate interactions with α-synuclein (PDB ID: 1XQ8). Focus on binding pockets involving residues Tyr-39 or Glu-46 .
  • QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For example, electron-withdrawing groups at the indole 5-position may enhance binding .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to identify persistent hydrogen bonds or hydrophobic contacts .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies?

  • Methodological Answer :

  • Nonlinear regression : Fit data to a sigmoidal model (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals.
  • ANOVA with post-hoc tests : Compare means across concentrations (e.g., Tukey’s test for ≥3 groups).
  • Report effect sizes (Cohen’s d) and power analysis (G*Power) to validate sample sizes .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer :

  • Detailed protocols : Specify exact molar ratios (e.g., 1:1.2 indolin-2-one:aldehyde), solvent grades (HPLC-grade acetic acid), and drying times for intermediates.
  • Characterization benchmarks : Provide raw NMR/HRMS data in supplementary materials. Cross-validate melting points (e.g., 210–215°C for the parent compound) .
  • Open-data practices : Deposit synthetic procedures in repositories like Zenodo or ChemRxiv .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.